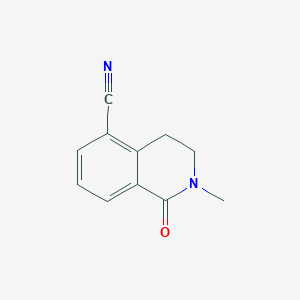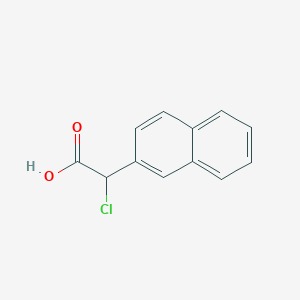
2-Chloro-2-(naphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a naphthalen-2-yl group and another by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(naphthalen-2-yl)acetic acid typically involves the chlorination of 2-(naphthalen-2-yl)acetic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(naphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-(naphthalen-2-yl)ethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(naphthalen-2-yl)acetamides or 2-(naphthalen-2-yl)acetates.
Oxidation: Formation of 2-(naphthalen-2-yl)acetic acid or 2-(naphthalen-2-yl)acetone.
Reduction: Formation of 2-(naphthalen-2-yl)ethanol.
Aplicaciones Científicas De Investigación
2-Chloro-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-2-(naphthalen-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the naphthalen-2-yl group provide unique electronic and steric properties that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-2-yl)acetic acid: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloroacetic acid: Lacks the naphthalen-2-yl group, resulting in different chemical properties and uses.
2-(Naphthalen-2-yl)ethanol: A reduction product of 2-Chloro-2-(naphthalen-2-yl)acetic acid with distinct properties.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the naphthalen-2-yl group
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,14,15) |
Clave InChI |
YUVUFTWAPAXMIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



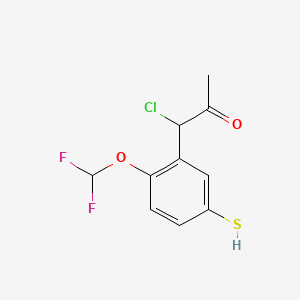
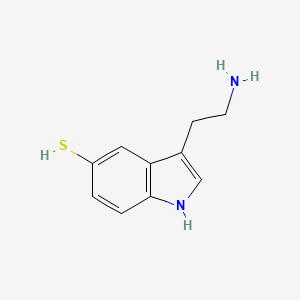
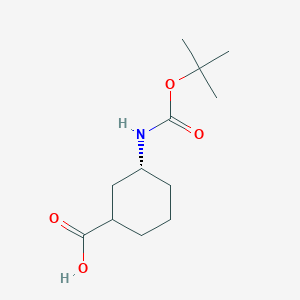
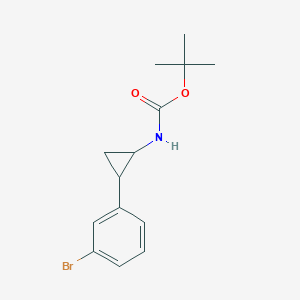
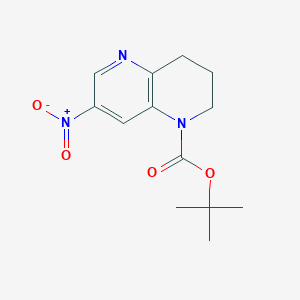
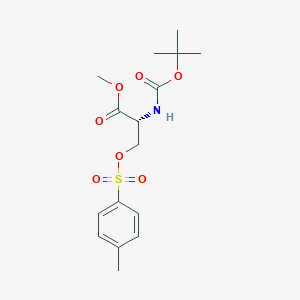
![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B14033727.png)
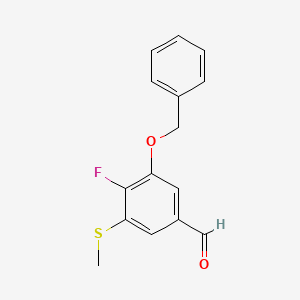

![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
